molecular formula C28H18FNO4 B15101265 (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B15101265
M. Wt: 451.4 g/mol
InChI Key: UBHHZWXGLMZXFY-ONUIUJJFSA-N
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Description

“(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate” (CAS: 622792-81-8) is a synthetic benzofuran derivative with the molecular formula C₂₈H₁₈FNO₄ and a molecular weight of 451.4452 g/mol . The compound features a benzofuran core substituted with a 3-fluorobenzylidene group at the 2-position (Z-configuration), a ketone at the 3-position, and a diphenylcarbamate ester at the 6-position. The diphenylcarbamate moiety may enhance metabolic stability compared to simpler esters, while the fluorinated benzylidene group could modulate lipophilicity and binding affinity .

Properties

Molecular Formula

C28H18FNO4

Molecular Weight

451.4 g/mol

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C28H18FNO4/c29-20-9-7-8-19(16-20)17-26-27(31)24-15-14-23(18-25(24)34-26)33-28(32)30(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-18H/b26-17-

InChI Key

UBHHZWXGLMZXFY-ONUIUJJFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC(=CC=C5)F)/O4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC(=CC=C5)F)O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves a multi-step process. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of benzofuran-3-ol derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In the medical field, (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases.

Industry

Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzofuran derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate (BH26207) 3-fluorobenzylidene (Z), diphenylcarbamate C₂₈H₁₈FNO₄ 451.4452 Reference compound; diphenylcarbamate enhances steric bulk and potential metabolic stability.
6-hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (AV28518) Biphenylmethylidene, hydroxyl group C₂₁H₁₄O₃ 314.3341 Lacks fluorination and carbamate; hydroxyl group increases polarity but reduces stability .
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 3-fluorobenzylidene (Z), methyl propanoate ester C₁₉H₁₅FO₅ 342.322 Smaller ester group reduces steric hindrance, potentially improving solubility .
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-fluorobenzoate 3,4,5-trimethoxyphenyl, 2-fluorobenzoate C₂₆H₂₀FNO₇ 477.43 Methoxy groups enhance lipophilicity; fluorobenzoate may alter electronic properties .
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate 2-chloro-6-fluorophenyl, dimethylcarbamate C₁₉H₁₄ClFNO₄ 392.77 Chloro-fluoro substitution increases electron-withdrawing effects; dimethylcarbamate simplifies sterics .

Key Findings from Structural Analysis

Substituent Effects on Lipophilicity: The diphenylcarbamate in BH26207 contributes to higher molecular weight and lipophilicity compared to AV28518 (hydroxyl) and the methyl propanoate derivative . The 3,4,5-trimethoxyphenyl group in ’s compound significantly increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

In contrast, the 2-chloro-6-fluorophenyl group in ’s compound creates stronger electron withdrawal, possibly influencing receptor binding . Dimethylcarbamate () vs. diphenylcarbamate (BH26207): The latter’s bulkier substituent may hinder enzymatic degradation but reduce binding pocket compatibility .

Functional Group Impact on Bioactivity :

  • Hydroxyl groups (AV28518) increase hydrogen-bonding capacity but are prone to oxidation, whereas carbamates/esters (BH26207, ) offer improved stability .
  • Fluorine atoms (present in BH26207, ) enhance metabolic stability and modulate bioavailability through electronegativity and van der Waals interactions .

Biological Activity

The compound (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21F1O5C_{24}H_{21}F_{1}O_{5} with a molecular weight of approximately 404.4 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H21FO5
Molecular Weight404.4 g/mol
IUPAC Name(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
InChI KeyHVGYQRDTGQGXIM-UUYOSTAYSA-N

Synthesis

The synthesis typically involves the condensation of appropriate aldehydes with substituted benzofurans under basic conditions. The introduction of the fluorobenzylidene group enhances the compound's reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit bacterial growth and possess antifungal properties. The presence of the fluorine atom may enhance these effects through increased lipophilicity and improved membrane penetration.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may interfere with cell cycle progression and promote cell death in various cancer types.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Receptor Binding : The benzofuran core can engage in π-π stacking interactions with aromatic amino acids in receptor sites.
  • Hydrophobic Interactions : The fluorobenzylidene moiety enhances binding affinity through hydrophobic interactions.
  • Enzyme Interaction : The compound may alter enzyme conformation, leading to decreased enzymatic activity.

Study 1: Antimicrobial Efficacy

A study conducted on various benzofuran derivatives demonstrated that those containing halogen substituents exhibited enhanced antibacterial activity against strains like Staphylococcus aureus. The specific compound was found to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways, leading to programmed cell death .

Study 3: Enzyme Inhibition Analysis

Research into the inhibitory effects on COX enzymes revealed that the compound significantly reduced prostaglandin E2 production, indicating its potential as an anti-inflammatory agent .

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